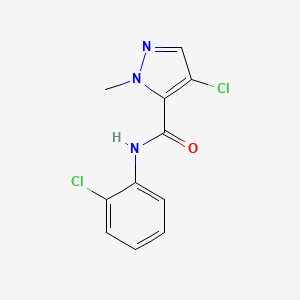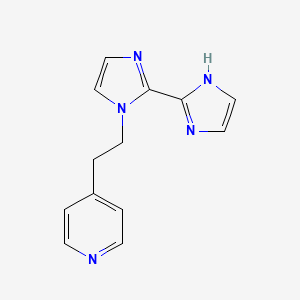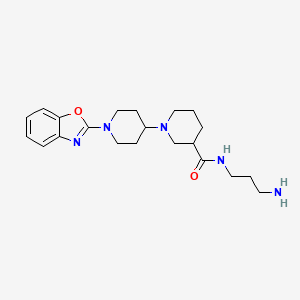
4-chloro-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CCPA and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of CCPA involves its binding to the A1 adenosine receptor, which leads to the activation of various intracellular signaling pathways. This activation results in the inhibition of adenylate cyclase and the subsequent decrease in cAMP levels. The decrease in cAMP levels leads to the inhibition of protein kinase A, which ultimately results in the activation of various downstream effectors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide are primarily mediated through its binding to the A1 adenosine receptor. This binding leads to the activation of various intracellular signaling pathways, which ultimately results in the modulation of various cellular processes. The physiological effects of CCPA include the regulation of blood pressure, heart rate, and neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments include its high potency and selectivity towards the A1 adenosine receptor. This selectivity allows for the specific modulation of various cellular processes, making it a valuable tool for studying the role of the A1 adenosine receptor in various physiological processes. The limitations of using CCPA in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Direcciones Futuras
The future directions for the study of 4-chloro-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide include the further exploration of its potential therapeutic applications in various fields, including neuroscience and cancer research. The development of more potent and selective analogs of CCPA may also lead to the discovery of novel therapeutic agents for various diseases. Additionally, the study of the mechanism of action of CCPA may provide insights into the role of the A1 adenosine receptor in various physiological processes.
Métodos De Síntesis
The synthesis of 4-chloro-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 2-chlorobenzoyl chloride with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base. The resulting product is then purified and characterized using various analytical techniques. The synthesis of CCPA has been optimized to obtain high yields and purity, making it suitable for various scientific research applications.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and cancer research. This compound has been shown to have agonistic activity towards the A1 adenosine receptor, making it a potential therapeutic agent for various neurological disorders. CCPA has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-chloro-N-(2-chlorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c1-16-10(8(13)6-14-16)11(17)15-9-5-3-2-4-7(9)12/h2-6H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQPYOQCWFIZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-chloro-6-methoxyphenyl methanesulfonate](/img/structure/B5330409.png)

![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5330415.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5330432.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5330438.png)

![[1-(2,5-dimethylpyrimidin-4-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol](/img/structure/B5330461.png)
![4-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B5330466.png)


![3-{[(4-methoxy-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5330473.png)

![2-[1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)piperidin-4-yl]ethanol](/img/structure/B5330484.png)
![1-[3-fluoro-4-(4-morpholinyl)phenyl]-1-propanone](/img/structure/B5330495.png)